molecular formula C13H20O7S B12337496 Ethyl 2,3,4-tri-o-acetyl-1-thio-beta-d-xylopyranoside CAS No. 2771-53-1

Ethyl 2,3,4-tri-o-acetyl-1-thio-beta-d-xylopyranoside

Cat. No.: B12337496
CAS No.: 2771-53-1
M. Wt: 320.36 g/mol
InChI Key: OTSSLPCTZZILDD-XQHKEYJVSA-N
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Description

Ethyl 2,3,4-tri-o-acetyl-1-thio-beta-d-xylopyranoside is a synthetic carbohydrate derivative It is characterized by the presence of ethyl, acetyl, and thio groups attached to a xylopyranoside ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,3,4-tri-o-acetyl-1-thio-beta-d-xylopyranoside typically involves the acetylation of a xylopyranoside precursor The process begins with the protection of hydroxyl groups on the xylopyranoside ring using acetyl groupsThe final step involves the ethylation of the thio group to yield the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality compounds suitable for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,3,4-tri-o-acetyl-1-thio-beta-d-xylopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2,3,4-tri-o-acetyl-1-thio-beta-d-xylopyranoside has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2,3,4-tri-o-acetyl-1-thio-beta-d-xylopyranoside involves its interaction with specific molecular targets. The thio group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The acetyl groups can be hydrolyzed to release active hydroxyl groups, which can participate in further biochemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of ethyl, acetyl, and thio groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry .

Properties

CAS No.

2771-53-1

Molecular Formula

C13H20O7S

Molecular Weight

320.36 g/mol

IUPAC Name

[(3R,4S,5R,6S)-4,5-diacetyloxy-6-ethylsulfanyloxan-3-yl] acetate

InChI

InChI=1S/C13H20O7S/c1-5-21-13-12(20-9(4)16)11(19-8(3)15)10(6-17-13)18-7(2)14/h10-13H,5-6H2,1-4H3/t10-,11+,12-,13+/m1/s1

InChI Key

OTSSLPCTZZILDD-XQHKEYJVSA-N

Isomeric SMILES

CCS[C@H]1[C@@H]([C@H]([C@@H](CO1)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CCSC1C(C(C(CO1)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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